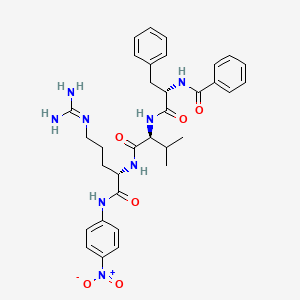

N-benzoyl-Phe-Val-Arg-p-nitroanilide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-benzoyl-Phe-Val-Arg-p-nitroanilide involves the stepwise coupling of protected amino acids. The process typically starts with the protection of the amino group of L-phenylalanine, followed by the sequential addition of L-valine and L-arginine. The final step involves the coupling of the protected tripeptide with p-nitroaniline. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous solvents like dimethylformamide (DMF) or dichloromethane (DCM) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Analyse Chemischer Reaktionen

Types of Reactions

N-benzoyl-Phe-Val-Arg-p-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. These reactions result in the cleavage of the peptide bond, releasing p-nitroaniline, which can be quantitatively measured due to its chromogenic properties .

Common Reagents and Conditions

The hydrolysis reactions typically occur under mild conditions, such as physiological pH and temperature. Common reagents include buffer solutions like phosphate-buffered saline (PBS) and enzyme solutions containing trypsin, thrombin, or other proteases .

Major Products Formed

The major product formed from the hydrolysis of this compound is p-nitroaniline, which is easily detectable due to its yellow color .

Wissenschaftliche Forschungsanwendungen

N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide is a synthetic peptide substrate widely employed in biochemical research, often utilized as a chromogenic substrate for proteolytic enzymes like trypsin and thrombin. Upon enzymatic cleavage, this compound releases p-nitroaniline, which is then detected colorimetrically. Also known as Bz-Phe-Val-Arg-pNA, it interacts with target enzymes by fitting into their active sites, leading to cleavage between the arginine and p-nitroaniline.

Scientific Research Applications

N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide is used in scientific research for a variety of applications:

- Enzyme Kinetics: It helps in studying the activity and specificity of proteolytic enzymes.

- Drug Development: It helps in screening potential protease inhibitors.

- Biochemical Assays: It helps in quantifying enzyme activity in different biological samples.

- Medical Diagnostics: It is used in diagnostic kits to measure enzyme levels in clinical samples.

Usage as a Substrate

N-Benzoyl-Phe-Val-Arg-p-nitroanilide hydrochloride has been used as a substrate for trypsin-like enzymes found in soluble and particulate fractions of hyphae, thrombin, recombinant and native batroxobin from snake venom, and fibrinolytic enzyme aprE2 in amidolytic activity assays . It is also particularly effective for detecting β-glucuronidase activity, making it valuable in clinical diagnostics and research settings.

Protease Activity

Fluorescent conjugated polyelectrolytes with pendant ionic sulfonate and carboxylate groups are used to sense protease activity . It has been observed that thrombin-catalyzed hydrolysis of Bz-FVR-pNA substrate can be monitored as a function of the initial substrate concentration .

Enzyme Activity Assays

Wirkmechanismus

N-benzoyl-Phe-Val-Arg-p-nitroanilide exerts its effects by serving as a substrate for proteolytic enzymes. The enzymes recognize and bind to the peptide sequence, catalyzing the hydrolysis of the peptide bond. This reaction releases p-nitroaniline, which can be measured spectrophotometrically. The molecular targets include the active sites of proteases, and the pathways involved are those related to proteolysis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-benzoyl-L-arginine 4-nitroanilide hydrochloride: Another chromogenic substrate used for similar applications but with a simpler structure.

N-succinyl-Ala-Ala-Pro-Phe p-nitroanilide: A substrate used for studying chymotrypsin-like proteases.

N-benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-4-nitroanilide: A substrate with a more complex peptide sequence, used for specific protease studies.

Uniqueness

N-benzoyl-Phe-Val-Arg-p-nitroanilide is unique due to its specific peptide sequence, which makes it a suitable substrate for a wide range of proteolytic enzymes. Its chromogenic properties allow for easy detection and quantification of enzyme activity, making it a valuable tool in various research and industrial applications .

Biologische Aktivität

N-benzoyl-Phe-Val-Arg-p-nitroanilide (N-BPVA-pNA) is a synthetic peptide substrate widely utilized in biochemical research, particularly as a chromogenic substrate for proteolytic enzymes. This article delves into its biological activity, focusing on its interactions with various proteases, applications in enzyme assays, and implications in clinical diagnostics.

Chemical Structure and Properties

N-BPVA-pNA is characterized by a benzoyl group at the N-terminus and a p-nitroanilide moiety at the C-terminus, linked through a peptide sequence comprising phenylalanine (Phe), valine (Val), and arginine (Arg). Its molecular formula is C33H40N8O6 . The release of p-nitroaniline upon cleavage by specific proteases provides a measurable colorimetric change, facilitating the quantification of enzyme activity.

The primary biological activity of N-BPVA-pNA involves its hydrolysis by serine proteases, particularly trypsin-like enzymes. The cleavage occurs at the peptide bond between Val and Arg, releasing the chromogenic p-nitroanilide group. This reaction can be monitored spectrophotometrically, with the intensity of color correlating to the enzymatic activity. The substrate specificity makes it particularly useful for studying enzyme kinetics and inhibition .

Applications in Research

N-BPVA-pNA is employed in various biochemical assays, including:

- Protease Activity Measurement : It serves as a substrate for trypsin, thrombin, and other serine proteases, allowing researchers to quantify their activity in different biological samples .

- Inhibition Studies : The compound is used to evaluate the inhibitory effects of various compounds on protease activity, providing insights into potential therapeutic targets for diseases involving dysregulated proteolysis .

- Clinical Diagnostics : Its ability to detect specific protease activities makes it valuable in clinical settings for diagnosing conditions associated with abnormal protease levels .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of N-BPVA-pNA in various applications:

- Enzyme Kinetics : A study demonstrated that N-BPVA-pNA exhibited maximal hydrolysis rates at specific temperatures, indicating optimal conditions for enzyme assays .

- Thrombin Inhibition : Research involving thrombin inhibitors showed that N-BPVA-pNA could effectively differentiate between thrombin and other serine proteases based on kinetic parameters .

- Protease Inhibition Profiles : A comparative analysis revealed that N-BPVA-pNA was more selective for certain proteases compared to similar substrates, highlighting its utility in specificity studies .

Comparative Analysis with Similar Compounds

The following table summarizes key structural characteristics and applications of this compound alongside related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Contains phenylalanine instead of glycine | More selective for different proteases |

| N-benzoyl-Val-Gly-Arg-p-nitroanilide | Glycine instead of phenylalanine | Different enzymatic specificity |

| N-acetyl-Val-Gly-Arg-p-nitroanilide | Acetylated amino group | Varies in solubility and stability profiles |

Eigenschaften

Molekularformel |

C33H40N8O6 |

|---|---|

Molekulargewicht |

644.7 g/mol |

IUPAC-Name |

N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide |

InChI |

InChI=1S/C33H40N8O6/c1-21(2)28(40-31(44)27(20-22-10-5-3-6-11-22)39-29(42)23-12-7-4-8-13-23)32(45)38-26(14-9-19-36-33(34)35)30(43)37-24-15-17-25(18-16-24)41(46)47/h3-8,10-13,15-18,21,26-28H,9,14,19-20H2,1-2H3,(H,37,43)(H,38,45)(H,39,42)(H,40,44)(H4,34,35,36)/t26-,27-,28-/m0/s1 |

InChI-Schlüssel |

QQVNCBCBFNWLJX-KCHLEUMXSA-N |

Isomerische SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |

Kanonische SMILES |

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.